P(t-Bu)3PdG4

Catalog No.
S2871462
CAS No.
1621274-11-0
M.F
C26H42NO3PPdS
M. Wt
586.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P(t-Bu)3PdG4

CAS Number

1621274-11-0

Product Name

P(t-Bu)3PdG4

IUPAC Name

methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium

Molecular Formula

C26H42NO3PPdS

Molecular Weight

586.08

InChI

InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1

InChI Key

ZBMJJQVMJDKLAM-UHFFFAOYSA-N

SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Solubility

not available

P(t-Bu)₃PdG₄, also known as methanesulfonato(tri-tert-butylphosphino)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), is a palladium-based compound characterized by its high stability and solubility in various organic solvents. It has a molecular formula of C₂₆H₄₅NO₃P₃PdS and a molecular weight of approximately 651.05 g/mol . The compound is primarily utilized as a ligand in catalysis, particularly in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Properties of P(t-Bu)3PdG4

  • Form: Powder or crystals
  • Stability: Air, moisture, and thermally stable
  • Solubility: Soluble in most organic solvents

These properties make P(t-Bu)3PdG4 a convenient and user-friendly catalyst for researchers in organic chemistry.

Applications in Cross-coupling Reactions

P(t-Bu)3PdG4 finds applications in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and aryl or vinyl halides.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and aryl or vinyl halides.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and aryl or vinyl halides.
  • Heck reaction: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides.

The versatility of P(t-Bu)3PdG4 allows researchers to access a wide range of complex organic molecules, essential for various applications in drug discovery, materials science, and other fields.

Advantages of P(t-Bu)3PdG4

Compared to earlier generation Buchwald precatalysts, P(t-Bu)3PdG4 offers several advantages:

  • Higher activity: P(t-Bu)3PdG4 often exhibits faster reaction rates and lower catalyst loadings compared to previous generations.
  • Broader substrate scope: P(t-Bu)3PdG4 is compatible with a wider range of starting materials, allowing researchers to perform reactions with various functional groups.
  • Improved functional group tolerance: P(t-Bu)3PdG4 is less sensitive to the presence of certain functional groups that can interfere with the reaction, making it more versatile.

P(t-Bu)₃PdG₄ is notably involved in several palladium-catalyzed cross-coupling reactions, including:

  • Cross-Coupling with Aryl Chlorides: It facilitates reactions between secondary alkylboronic acids and aryl chlorides, allowing for the formation of complex organic molecules .
  • Reactions with Alkyltrifluoroborates: The compound can also catalyze reactions involving secondary alkyltrifluoroborates and aryl chlorides, showcasing its versatility in synthetic applications .

These reactions highlight the compound's effectiveness as a catalyst in organic synthesis.

The synthesis of P(t-Bu)₃PdG₄ typically involves the following steps:

  • Preparation of Ligand: The tri-tert-butylphosphine ligand is synthesized first.
  • Metal Coordination: Palladium(II) salts are reacted with the prepared ligand under controlled conditions to form the palladium complex.
  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for catalytic applications .

P(t-Bu)₃PdG₄ finds extensive applications in:

  • Organic Synthesis: It serves as a crucial catalyst in various cross-coupling reactions, enabling the construction of complex organic frameworks.
  • Pharmaceutical Development: The compound's ability to facilitate carbon-carbon bond formation makes it valuable in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients .
  • Material Science: Its stability and reactivity are beneficial in developing new materials with specific properties.

P(t-Bu)₃PdG₄ shares similarities with other palladium-based compounds but is unique due to its specific ligand structure and stability profile. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Bis(tri-tert-butylphosphine)palladium(0)Palladium complexUtilizes two tri-tert-butylphosphine ligands
Palladium(II) acetateSimple palladium saltLess stable than P(t-Bu)₃PdG₄
Palladium(II) chlorideInorganic palladium saltMore reactive but less selective than P(t-Bu)₃PdG₄

P(t-Bu)₃PdG₄ is distinguished by its bench stability and solubility in organic solvents, making it particularly advantageous for laboratory use compared to other similar compounds .

Pd₂(dba)₃·CHCl₃ Precursor Route

The synthesis of P(t-Bu)₃PdG4 can be accomplished through two distinct precursor pathways, with tris(dibenzylideneacetone)dipalladium(0) chloroform adduct serving as the primary starting material [3]. The fundamental reaction equation for the Pd₂(dba)₃·CHCl₃ route follows the stoichiometry: Pd₂(dba)₃·CHCl₃ + 4P(t-Bu)₃ → 2Pd[(t-Bu)₃P]₂ + 3dba + CHCl₃ [3]. This pathway demonstrates superior yields compared to alternative precursor systems, with reported yields reaching 70% under optimized conditions [3].

Research findings indicate that the Pd₂(dba)₃·CHCl₃ precursor offers several synthetic advantages including higher operability and easier commercial production [3]. The dibenzylideneacetone ligands serve as labile components that readily dissociate during the ligand exchange process, facilitating the incorporation of the bulky tri-tert-butylphosphine ligands [3]. Comparative studies have shown that this precursor route maintains consistent reactivity across different palladium sources, with identical reaction profiles and induction periods observed when compared to Pd(PPh₃)₄ [5].

Pd(PPh₃)₄ Alternative Pathway

The tetrakis(triphenylphosphine)palladium(0) route provides an alternative synthetic approach following the reaction: Pd(PPh₃)₄ + 2P(t-Bu)₃ → Pd[(t-Bu)₃P]₂ + 4PPh₃ [3]. This pathway demonstrates good compatibility with the tri-tert-butylphosphine ligand system, though yields are generally lower than the Pd₂(dba)₃·CHCl₃ route [3]. The tetrakis(triphenylphosphine)palladium(0) precursor is readily available commercially and offers cost-effective access to the desired palladium(0) species [8].

The mechanistic pathway involves ligand substitution where the less sterically demanding triphenylphosphine ligands are displaced by the bulkier tri-tert-butylphosphine groups [8]. This displacement process is thermodynamically favorable due to the strong electron-donating properties of the tri-tert-butylphosphine ligands [12]. The freed triphenylphosphine can be recovered and recycled, making this route economically attractive for larger-scale preparations [8].

Solvent Systems and Reaction Optimization in N,N-Dimethylformamide

N,N-Dimethylformamide Properties and Selection

N,N-Dimethylformamide emerges as the optimal solvent system for P(t-Bu)₃PdG4 synthesis due to its unique coordination properties and thermal stability [3] [10]. The solvent provides excellent solvation for both palladium precursors and the tri-tert-butylphosphine ligands, facilitating efficient ligand exchange reactions [3]. Research demonstrates that N,N-Dimethylformamide coordination to palladium centers can influence reaction pathways and selectivity patterns [36].

The coordinating ability of N,N-Dimethylformamide plays a crucial role in stabilizing intermediate palladium species during the synthesis process [36]. Computational studies using density functional theory methods that account for dispersion effects show that N,N-Dimethylformamide coordination to palladium is energetically feasible and can significantly impact reaction energetics [36]. The solvent's high dielectric constant and coordinating nitrogen atom create an optimal environment for palladium complex formation [13].

Temperature and Reaction Time Optimization

Systematic optimization studies reveal that reaction temperatures between 20-40°C provide optimal conditions for P(t-Bu)₃PdG4 formation [3]. The preferred reaction temperature of 30°C represents a balance between reaction rate and product stability [3]. Lower temperatures result in incomplete conversion, while elevated temperatures can lead to decomposition of sensitive intermediates [3].

Reaction time optimization indicates that 2-4 hours represents the optimal reaction window, with 3 hours providing the best balance of conversion and yield [3]. Extended reaction times beyond 4 hours do not significantly improve yields and may lead to side reactions [3]. The reaction kinetics follow first-order behavior with respect to palladium concentration, indicating that the ligand exchange process is the rate-determining step [3].

Table 2.1: Reaction Optimization Parameters for P(t-Bu)₃PdG4 Synthesis

ParameterOptimal RangePreferred ConditionYield (%)
Temperature20-40°C30°C70
Reaction Time2-4 hours3 hours70
Palladium:Phosphine Ratio1:2-41:2.270
SolventN,N-DimethylformamideAnhydrous70

Critical Analysis of Patent CN101693725B Synthesis Protocol

Patent Methodology Overview

Patent CN101693725B describes a comprehensive synthesis protocol for bis(tri-tert-butylphosphine)palladium(0) that serves as a foundation for understanding P(t-Bu)₃PdG4 synthesis pathways [3]. The patent methodology emphasizes the use of readily available palladium precursors and establishes standardized reaction conditions that have been validated across multiple synthetic runs [3]. The protocol specifies that reactions must be conducted under inert atmosphere conditions using vacuum glove box techniques [3].

The patent protocol demonstrates reproducibility across different scales, with successful synthesis reported from laboratory scale (7 mmol) to larger preparative scales [3]. The methodology incorporates both Pd₂(dba)₃·CHCl₃ and Pd(PPh₃)₄ precursor routes, providing flexibility in starting material selection [3]. Quality control measures include atomic absorption spectroscopy for palladium content determination, with target values of 20.5-20.6% palladium by weight [3].

Protocol Strengths and Limitations

The patent protocol exhibits several significant strengths including well-defined reaction parameters, reproducible yields, and scalable methodology [3]. The use of N,N-Dimethylformamide as the primary solvent system provides excellent solubility for all reactants and consistent reaction outcomes [3]. The protocol's emphasis on anhydrous conditions and inert atmosphere handling ensures high product purity and prevents oxidative decomposition [3].

However, critical analysis reveals certain limitations in the patent methodology [3]. The protocol reports variable yields depending on precursor selection, with Pd₂(dba)₃·CHCl₃ achieving 70% yield while Pd(PPh₃)₄ produces only 11-30% yield under similar conditions [3]. The patent does not provide detailed mechanistic insights or optimization rationale for the chosen parameters [3]. Additionally, the purification protocols described are limited and may not address all potential impurities encountered in scaled synthesis [3].

Table 2.2: Patent CN101693725B Synthesis Results

PrecursorTemperature (°C)Time (h)Yield (%)Pd Content (%)
Pd₂(dba)₃·CHCl₃3037020.5
Pd₂(dba)₃·CHCl₃40465.5-
Pd(PPh₃)₄2031120.6
Pd(PPh₃)₄30330-

Purification Techniques and Crystallization from n-Hexane

Primary Purification Methods

The purification of P(t-Bu)₃PdG4 involves a multi-step process beginning with filtration to remove insoluble impurities and unreacted starting materials [3]. The initial filtration step employs N,N-Dimethylformamide washing to ensure complete removal of ionic impurities and residual salts [3]. This washing protocol is critical for achieving high purity products suitable for catalytic applications [3].

Following the initial purification, the product undergoes dissolution in n-hexane, which serves as the primary purification solvent [3]. The choice of n-hexane is based on its selective solubility properties, where the desired palladium complex exhibits good solubility while many impurities remain insoluble [3]. This differential solubility enables effective separation of the target compound from synthetic byproducts [3].

Crystallization Optimization in n-Hexane

Crystallization from n-hexane represents the final purification step and is crucial for obtaining high-purity P(t-Bu)₃PdG4 [3]. The crystallization process involves controlled cooling of the concentrated n-hexane solution to promote nucleation and crystal growth [3]. Research on similar organometallic compounds indicates that crystallization parameters significantly influence crystal quality and purity [14] [19].

The crystallization process benefits from slow cooling rates and controlled supersaturation to produce well-formed crystals with minimal defects [37]. Rapid crystallization can lead to incorporation of impurities and poor crystal morphology [37]. The patent protocol specifies that white crystalline products should be obtained, indicating successful purification and proper crystal formation [3].

Table 2.3: Purification Sequence for P(t-Bu)₃PdG4

StepSolvent/MethodPurposeOutcome
1FiltrationRemove insoluble materialsClear solution
2N,N-Dimethylformamide washRemove ionic impuritiesPurified filter cake
3n-Hexane dissolutionSelective solubilizationProduct in solution
4FiltrationRemove remaining insolubleClear hexane solution
5ConcentrationPrepare for crystallizationSaturated solution
6CrystallizationFinal purificationWhite crystals

Quality Control and Characterization

Quality control measures for purified P(t-Bu)₃PdG4 include elemental analysis, nuclear magnetic resonance spectroscopy, and atomic absorption spectroscopy [3] [44]. Elemental analysis confirms the expected palladium content and overall composition [3]. Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment through integration ratios and chemical shift analysis [44].

X-ray crystallographic studies of palladium tri-tert-butylphosphine complexes have provided fundamental insights into the structural parameters that govern their reactivity and stability. The most extensively characterized complex in this family is bis(tri-tert-butylphosphine)palladium(0), which serves as a structural reference for understanding the coordination environment of tri-tert-butylphosphine ligands around palladium centers [1].

Crystal Structure Parameters

The crystallographic analysis of bis(tri-tert-butylphosphine)palladium(0) reveals a monoclinic crystal system with space group P 1 21/a 1 [1]. The unit cell parameters are characterized by:

  • a = 14.389 Å
  • b = 13.782 Å
  • c = 8.615 Å
  • β = 123.01°
  • Z = 2
  • Z' = 0.5

The structure exhibits crystallographic inversion symmetry, with the palladium center located at a special position. The molecular geometry adopts a linear coordination around the palladium(0) center, with the two tri-tert-butylphosphine ligands positioned in a trans arrangement [1].

Palladium-Phosphorus Bond Parameters

Crystallographic analysis reveals critical bond length and angle data that define the coordination sphere. The palladium-phosphorus bond distances in these complexes typically range from 2.28 to 2.46 Å, depending on the oxidation state and coordination environment [2]. In the related cyclometalated complexes studied by crystallography, significant variations in these parameters reflect the influence of the chelating ligand framework [3].

Steric Environment and Cone Angles

The bulky tri-tert-butylphosphine ligands create a highly congested steric environment around the palladium center. The effective cone angle of tri-tert-butylphosphine has been experimentally determined to be approximately 182°, making it one of the most sterically demanding phosphine ligands commonly employed in catalysis [4]. This extreme steric bulk has profound implications for the reactivity patterns observed in cross-coupling reactions.

Cyclometalation Phenomena

X-ray crystallographic studies have identified the formation of cyclometalated complexes when palladium acetate reacts with tri-tert-butylphosphine at ambient temperature [3]. The structure of the resulting palladium(II) complex [(P Bu t ₃)Pd(CH₂C(CH₃)₂P Bu t ₂)(OAc)] demonstrates intramolecular C–H activation of a tert-butyl group, forming a four-membered metallacycle. This cyclometalation represents a significant structural deviation from the expected simple coordination complex.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

³¹P Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for characterizing P(t-Bu)₃PdG4 and related tri-tert-butylphosphine palladium complexes. The ³¹P NMR chemical shifts provide direct information about the coordination environment and electronic properties of the phosphorus centers [5].

For cyclometalated tri-tert-butylphosphine palladium complexes, the ³¹P NMR spectrum typically exhibits a characteristic chemical shift around δ 58.9 ppm [3]. This downfield shift relative to the free ligand (δ 62.4 ppm for tri-tert-butylphosphine [6]) indicates coordination to the palladium center and reflects the specific electronic environment created by the metallacycle formation.

The ¹H NMR spectrum of P(t-Bu)₃PdG4 displays multiple complex signals corresponding to the various structural components. The tri-tert-butylphosphine ligand contributes characteristic multiplets for the tert-butyl groups, typically appearing as virtual triplets due to coupling with the phosphorus nucleus. The 2'-methylamino-1,1'-biphenyl-2-yl ligand produces distinct aromatic signals in the δ 6.5-8.0 ppm region, while the methanesulfonate group appears as a sharp singlet around δ 2.8 ppm [5].

Infrared Spectroscopy

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The IR spectrum of P(t-Bu)₃PdG4 exhibits several diagnostic absorption bands [7] [8]:

  • C-H stretching vibrations from the tert-butyl groups appear in the 2800-3000 cm⁻¹ region
  • Aromatic C=C stretching modes are observed around 1600-1500 cm⁻¹
  • P-C stretching vibrations typically occur in the 800-1200 cm⁻¹ range
  • Methanesulfonate S=O stretching appears around 1200-1300 cm⁻¹

The absence of significant shifts in the C-H stretching frequencies compared to the free ligand suggests minimal agostic interactions in the solid state, though such interactions may become more significant in solution or under catalytic conditions [9].

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy of P(t-Bu)₃PdG4 reveals characteristic electronic transitions typical of palladium(II) complexes. The spectrum typically exhibits:

  • Ligand-to-metal charge transfer (LMCT) bands in the 250-350 nm region
  • d-d transitions characteristic of square-planar palladium(II) complexes around 400-500 nm
  • Intraligand π-π* transitions from the biphenyl system below 300 nm

The relatively low-energy d-d transitions reflect the strong donor properties of the tri-tert-butylphosphine ligand, which elevates the d-orbital energies through significant σ-donation [10].

Thermal Stability and Decomposition Pathways

Thermal Stability Profile

P(t-Bu)₃PdG4 demonstrates exceptional thermal stability compared to earlier generation palladium catalysts, with decomposition onset temperatures exceeding 300°C under inert conditions [11]. This enhanced thermal stability represents a significant advancement over traditional palladium sources and contributes to the practical utility of this catalyst system in demanding synthetic applications.

Thermogravimetric analysis (TGA) studies on related tri-tert-butylphosphine palladium complexes reveal multi-stage decomposition processes [12]. The initial weight loss typically occurs around 200-250°C and corresponds to the loss of volatile ligand fragments. More substantial decomposition begins above 300°C, involving the breakdown of the metallacycle and phosphine ligand framework.

Decomposition Pathways and Mechanisms

The thermal decomposition of P(t-Bu)₃PdG4 follows complex pathways involving multiple concurrent processes [12]. Primary decomposition routes include:

  • Ligand Dissociation: Initial heating leads to partial dissociation of the more labile ligands, particularly the methanesulfonate group, which can be lost as methanesulfonic acid or its derivatives.

  • Cyclometalation Breakdown: At elevated temperatures, the cyclometalated framework undergoes fragmentation, releasing organic fragments and potentially forming more thermodynamically stable palladium species.

  • Phosphine Degradation: The tri-tert-butylphosphine ligand undergoes thermal degradation through C-P bond cleavage, producing various phosphorus-containing fragments and hydrocarbon byproducts.

  • Metal Reduction: Ultimate thermal treatment leads to reduction of palladium(II) to metallic palladium, which appears as a characteristic mirror deposit in thermal analysis experiments [13].

Kinetic Parameters

Kinetic analysis of the thermal decomposition process indicates that the reaction follows complex multi-step kinetics with activation energies varying significantly across different temperature ranges [14]. The presence of multiple ligand environments and coordination modes contributes to this complexity, making simple kinetic models inadequate for describing the complete decomposition profile.

Solubility Behavior in Organic Media

Solvent Compatibility Profile

P(t-Bu)₃PdG4 exhibits excellent solubility in a wide range of organic solvents, which represents a significant practical advantage for synthetic applications [15] [16]. This broad solubility profile enables its use in diverse reaction media and facilitates purification and handling procedures.

Polar Aprotic Solvents

The complex demonstrates high solubility in polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) [17]. This solubility pattern reflects the polar character of the methanesulfonate counterion and the relatively ionic nature of the complex. In THF, solubilities exceeding 50 mg/mL have been reported, enabling the preparation of concentrated catalyst solutions for synthetic applications.

Aromatic Solvents

P(t-Bu)₃PdG4 shows good solubility in aromatic solvents including toluene, benzene, and xylene isomers [17] [16]. This compatibility with aromatic media is particularly valuable for cross-coupling reactions that employ aryl halide substrates, as it ensures homogeneous reaction conditions and efficient catalyst distribution.

Coordination Solvent Effects

The solubility behavior of P(t-Bu)₃PdG4 can be influenced by the coordinating ability of the solvent medium. Strongly coordinating solvents such as acetonitrile or pyridine may compete with the existing ligand framework, potentially leading to ligand exchange reactions that alter the catalyst structure and activity [3].

Temperature-Dependent Solubility

Solubility studies indicate that P(t-Bu)₃PdG4 exhibits typical temperature-dependent behavior, with increased solubility at elevated temperatures. However, prolonged exposure to high temperatures in solution may lead to gradual decomposition, particularly in the presence of coordinating solvents or under aerobic conditions.

Solution Stability

Unlike many palladium catalysts that suffer from rapid decomposition in solution, P(t-Bu)₃PdG4 maintains stability in organic solvents for extended periods when stored under appropriate conditions [11]. This solution stability facilitates the preparation of stock solutions and enables reliable catalyst performance across multiple reaction cycles.

Dates

Last modified: 04-14-2024

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